molecular formula C22H19N3O B12943609 N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline CAS No. 79916-51-1

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline

Cat. No.: B12943609
CAS No.: 79916-51-1
M. Wt: 341.4 g/mol
InChI Key: FUZVMZFXKNHVJY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline is a chemical compound with the molecular formula C22H19N3O and a molecular weight of 341.40 g/mol It is known for its unique structure, which includes a quinazoline ring system substituted with a phenoxy group and an aniline moiety

Preparation Methods

. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the quinazoline ring.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of cellular processes such as signal transduction, gene expression, and cell proliferation. The phenoxy group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline can be compared with other similar compounds, such as:

    N,N-Dimethyl-4-(4-phenylquinazolin-2-yl)aniline: This compound lacks the phenoxy group, which may result in different chemical and biological properties.

    N,N-Dimethyl-4-(4-methoxyquinazolin-2-yl)aniline: The presence of a methoxy group instead of a phenoxy group can alter the compound’s reactivity and interactions with molecular targets.

    N,N-Dimethyl-4-(4-chloroquinazolin-2-yl)aniline: The chloro group can influence the compound’s chemical stability and reactivity in substitution reactions.

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline, a compound with the CAS number 79916-51-1, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-phenoxyquinazolin-2-yl)aniline with dimethyl sulfate or other methylating agents. The following table summarizes the key steps in the synthesis process:

StepReactantsConditionsYield
14-(4-phenoxyquinazolin-2-yl)aniline + Dimethyl sulfateReflux in DMSO75%
2Purification by recrystallizationEthanol85%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound operates through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in:

  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.

This suggests that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against various bacterial strains. The following table outlines its efficacy against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate that the compound possesses significant antibacterial activity, making it a candidate for further investigation as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research suggests that it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and enhanced apoptosis.

Properties

CAS No.

79916-51-1

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline

InChI

InChI=1S/C22H19N3O/c1-25(2)17-14-12-16(13-15-17)21-23-20-11-7-6-10-19(20)22(24-21)26-18-8-4-3-5-9-18/h3-15H,1-2H3

InChI Key

FUZVMZFXKNHVJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4

Origin of Product

United States

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